Topological Polar Surface Area (TPSA) Differential Dictates Chromatographic Selectivity
The TPSA of N-benzyl-2-hydroxy-N-methylethanamine oxide is 49.66 Ų, which is more than double the 23.47 Ų TPSA of its precursor amine N-benzyl-N-methylethanolamine (CAS 101-98-4) . This substantial polarity difference arises from the semi-polar N⁺–O⁻ bond and directly governs reversed-phase HPLC retention and peak resolution between the two species in compendial nicardipine methods [1]. A larger TPSA correlates with shorter retention on a C18 column under typical acidic mobile-phase conditions, enabling unambiguous identification of the N-oxide impurity distinct from the amine impurity.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 49.66 Ų |
| Comparator Or Baseline | N-Benzyl-N-methylethanolamine: 23.47 Ų |
| Quantified Difference | 2.12-fold higher TPSA |
| Conditions | Calculated via Ertl method; corroborated by reversed-phase HPLC retention behavior in USP Nicardipine Injection monograph |
Why This Matters
TPSA directly determines the retention time separation between the target N-oxide and its amine precursor in compendial HPLC methods, making it an indispensable reference standard for peak identification and system suitability testing in pharmaceutical quality control.
- [1] USP 38–NF 33. Nicardipine Hydrochloride Injection – Organic Impurities, Table 3: Relative Retention Times. DrugFuture, 2015. View Source
